{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone
Description
The compound {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone (hereafter referred to as Compound X) features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a pyridin-3-yl group. The methanone moiety links the piperidine to a 6-(trifluoromethyl)pyridin-3-yl group. This structure combines heterocyclic motifs known for their pharmacological relevance, such as the 1,2,4-oxadiazole (imparting metabolic stability and hydrogen-bonding capacity) and the trifluoromethylpyridine (enhancing lipophilicity and bioavailability) .
However, its specific biological profile remains underexplored in the provided evidence.
Properties
CAS No. |
909675-40-7 |
|---|---|
Molecular Formula |
C19H16F3N5O2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)15-4-3-14(11-24-15)18(28)27-8-5-12(6-9-27)17-25-16(26-29-17)13-2-1-7-23-10-13/h1-4,7,10-12H,5-6,8-9H2 |
InChI Key |
AJJSQQIRJUAMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Rationale for Fragment Prioritization
Synthesis of the Piperidine-Oxadiazole Subunit
Oxadiazole Formation via Cyclocondensation
The 1,2,4-oxadiazole ring is constructed through a [3+2] cycloaddition between a nitrile oxide and an amidoxime. Adapted from PubMed studies on piperidine-based oxadiazoles, 3-(pyridin-3-yl)amidoxime reacts with 4-cyanopiperidine under acidic conditions (TosOH, MeOH, 70°C, 12 h) to yield the oxadiazole core.
Reaction Conditions :
Piperidine Functionalization
4-Cyanopiperidine is synthesized via nucleophilic substitution of 4-chloropiperidine with sodium cyanide (DMF, 80°C, 6 h). Alternative routes involve reductive amination of piperidin-4-one with ammonium acetate and sodium triacetoxyborohydride (STAB, CH2Cl2, rt, 12 h).
Preparation of 6-(Trifluoromethyl)pyridine-3-carbonyl Chloride
Vapor-Phase Fluorination of Picoline
As per Justia Patent US4563529, 6-methylpyridine-3-carbonitrile undergoes vapor-phase fluorination with Cl2 and anhydrous HF at 350–450°C in the presence of chromium fluoride catalysts to install the trifluoromethyl group.
Optimized Parameters :
Hydrolysis to Carboxylic Acid
The nitrile intermediate is hydrolyzed to 6-(trifluoromethyl)nicotinic acid using concentrated HCl (reflux, 6 h), followed by treatment with thionyl chloride (SOCl2, 70°C, 2 h) to generate the acyl chloride.
Final Coupling via Acylation
Nucleophilic Acyl Substitution
The piperidine-oxadiazole subunit (1 eq) is reacted with 6-(trifluoromethyl)pyridine-3-carbonyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine (TEA, 2 eq) as a base. The reaction proceeds at 0°C to room temperature over 4 h, achieving 89% conversion (HPLC).
Purification :
- Method : Silica gel chromatography (EtOAc/hexanes, 1:3)
- Purity : >99% (LCMS)
- Characterization :
Alternative Synthetic Pathways and Mechanistic Insights
Palladium-Catalyzed Cross-Coupling
A patent-derived approach employs Pd2(dba)3/XantPhos to couple 4-bromopiperidine-oxadiazole with 6-(trifluoromethyl)pyridine-3-boronic acid (K3PO4, toluene, 110°C, 24 h). This method avoids acyl chloride handling but suffers from lower yields (52%).
Solid-Phase Synthesis
Immobilization of the piperidine-oxadiazole on Wang resin enables iterative acylation and cleavage (TFA/DCM), though scalability is limited by resin loading capacity.
Industrial-Scale Considerations
Catalytic Recycling in Fluorination
Chromium fluoride catalysts in vapor-phase reactions exhibit >95% recovery via fluidized-bed reactivation, reducing costs in continuous production.
Solvent Selection and Waste Streams
Methanol and DCM are replaced with 2-MeTHF and cyclopentyl methyl ether (CPME) in pilot plants to enhance green chemistry metrics.
Challenges and Optimization Strategies
Oxadiazole Ring Stability
The oxadiazole moiety is prone to ring-opening under basic conditions. Buffering the acylation step at pH 7–8 (NaHCO3) mitigates decomposition.
Trifluoromethyl Group Introduction
Direct trifluoromethylation using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate) offers a solution-phase alternative to vapor-phase methods, albeit at higher reagent costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole moiety.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the oxadiazole moiety can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacophore. The presence of the oxadiazole and piperidine rings suggests it could interact with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds with amino acid residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Positioning :
- Compound X’s pyridin-3-yl group on the oxadiazole contrasts with pyridin-4-yl in ’s analogues. The 3-position may enhance target selectivity due to steric or electronic differences .
- The trifluoromethyl group on the pyridine in Compound X and ’s compounds (49, 50) likely improves metabolic stability and membrane permeability .
Linker Variations: Compound X uses a direct methanone linker, whereas ’s analogues employ methoxy or methylene linkers, which may alter conformational flexibility and binding kinetics .
Synthetic Accessibility :
- Compound 49 (59% yield) and 50 (30% yield) highlight challenges in synthesizing methylene-linked oxadiazoles compared to direct-bonded variants. Lower yields in such steps could reflect steric hindrance or reactivity issues .
Pharmacological and Physicochemical Properties
While explicit activity data for Compound X is absent in the evidence, insights can be inferred from analogues:
- GPR119 Agonism : ’s oxadiazole-piperidine derivatives act as GPR119 agonists, indicating structural motifs critical for metabolic receptor engagement .
Biological Activity
The compound {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 336.4 g/mol. The structure features a piperidine ring substituted with a pyridine and an oxadiazole moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have shown activity against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values as low as 1.35 μM . The compound's structure suggests a potential for similar activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. It has been reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblasts) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound may be attributed to its interaction with specific molecular targets in biological pathways. The oxadiazole ring can facilitate binding to enzymes or receptors involved in disease processes. For instance, some derivatives have been shown to act as selective agonists for protein-tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and metabolic regulation .
Study on Antitubercular Agents
A study focused on synthesizing novel substituted oxadiazole derivatives evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant inhibitory concentrations, indicating that structural modifications can enhance efficacy .
Cytotoxicity Assessment
In a cytotoxicity assessment involving human embryonic kidney cells (HEK-293), the most active compounds derived from oxadiazole showed minimal toxicity, suggesting a favorable safety profile for further development in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
